N-(2-bromo-4-nitrophenyl)-2-piperidin-1-ylacetamide
Overview
Description
N-(2-bromo-4-nitrophenyl)-2-piperidin-1-ylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromine and nitro group attached to a phenyl ring, which is further connected to a piperidine ring through an acetamide linkage. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-2-piperidin-1-ylacetamide typically involves a multi-step process. One common method starts with the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then reacted with piperidine and acetic anhydride under controlled conditions to form the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Oxidation Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of N-(2-iodo-4-nitrophenyl)-2-piperidin-1-ylacetamide.
Reduction: Formation of N-(2-bromo-4-aminophenyl)-2-piperidin-1-ylacetamide.
Oxidation: Formation of this compound N-oxide.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-2-piperidin-1-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the piperidine and acetamide moieties.
4-(2-Bromo-4-nitrophenyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol: Similar structure but with a hydroxyl group on the piperidine ring.
Uniqueness
N-(2-bromo-4-nitrophenyl)-2-piperidin-1-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-piperidin-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O3/c14-11-8-10(17(19)20)4-5-12(11)15-13(18)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYLNZJHVCZURH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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